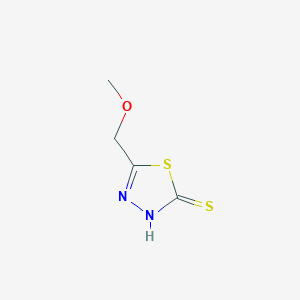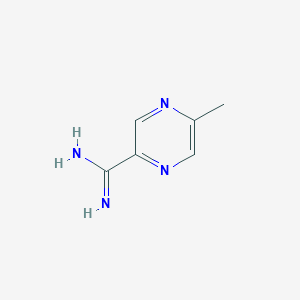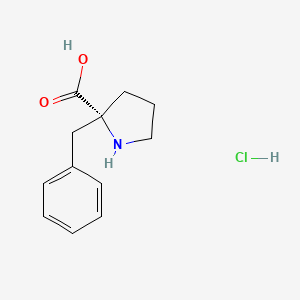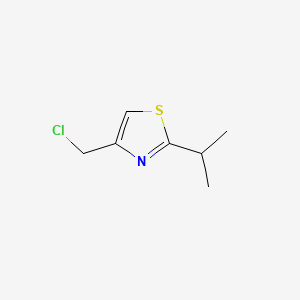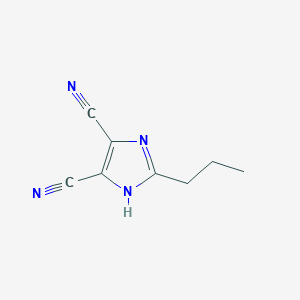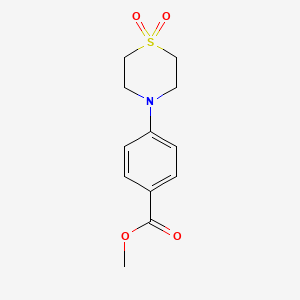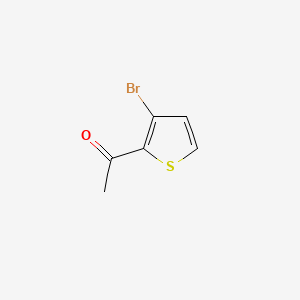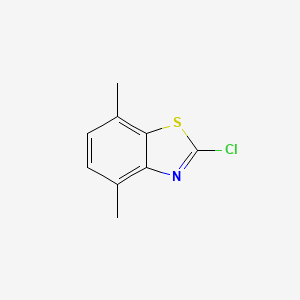
2-Chloro-4,7-dimethyl-1,3-benzothiazole
Overview
Description
2-Chloro-4,7-dimethyl-1,3-benzothiazole is a useful research compound. Its molecular formula is C9H8ClNS and its molecular weight is 197.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
Benzothiazole derivatives, including 2-Chloro-4,7-dimethyl-1,3-benzothiazole, have been extensively studied for their corrosion inhibiting properties. Studies reveal that these compounds are effective in preventing corrosion of metals such as carbon steel in acidic environments, typically HCl solutions. They offer higher inhibition efficiencies and stability compared to previously known inhibitors. The corrosion inhibition mechanism involves both physical and chemical adsorption onto the metal surface. These findings are significant for industries where metal durability is critical, such as in pipelines and construction materials (Hu et al., 2016), (Salarvand et al., 2017).
Anti-Tumor Activity
Certain benzothiazole derivatives have demonstrated potent and selective anti-tumor properties against various cancer cell lines, including ovarian carcinoma. The mechanism underlying this activity is still under investigation, but evidence suggests a correlation between drug concentration and growth inhibition, indicating a promising therapeutic potential for benzothiazole derivatives in cancer treatment (Bradshaw et al., 1998).
Fluorescence and Sensing Applications
Benzothiazole derivatives are also notable for their spectroscopic properties, which include applications in fluorescence and sensing. For example, halogen-substituted benzothiazoles have been studied for their blue-shifted fluorescence emission, making them suitable for use in fluorescence-based sensors and molecular probes. These applications are valuable in both biological and environmental sensing, offering a way to detect pH changes, metal ions, and other analytes with high sensitivity and selectivity (Misawa et al., 2019), (Li et al., 2018).
Synthetic Chemistry
In synthetic chemistry, benzothiazole derivatives serve as versatile scaffolds for the development of new pharmaceuticals and organic molecules. Their unique structural properties enable the synthesis of compounds with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticonvulsant effects. This versatility underscores the importance of benzothiazole derivatives in drug development and organic synthesis (Prajapati et al., 2014).
Mechanism of Action
Target of Action
tuberculosis . The target of these derivatives is often the enzyme DprE1 , which is crucial for the survival of M. tuberculosis.
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to changes that inhibit the function of the target . For instance, when a benzothiazole derivative interacts with DprE1, it inhibits the enzyme’s function, thereby exerting anti-tubercular activity .
Biochemical Pathways
Benzothiazole derivatives have been reported to affect the pathways involving the target enzyme dpre1 . The inhibition of DprE1 disrupts the cell wall biosynthesis of M. tuberculosis, leading to its death .
Result of Action
tuberculosis . This suggests that the cellular effect of these compounds could be the inhibition of M. tuberculosis growth.
Biochemical Analysis
Biochemical Properties
2-Chloro-4,7-dimethyl-1,3-benzothiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between this compound and these biomolecules are primarily mediated through non-covalent binding, such as hydrogen bonding and hydrophobic interactions .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, this compound has been reported to affect the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cell proliferation and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. For example, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to its gradual breakdown, resulting in the formation of degradation products that may have different biological activities. In vitro and in vivo studies have demonstrated that the effects of this compound on cellular function can persist for extended periods, depending on the concentration and duration of exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as enhancing metabolic activity and promoting cell survival. At high doses, this compound can induce toxic effects, including oxidative stress, DNA damage, and apoptosis. These adverse effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can modulate the activity of key metabolic enzymes, thereby influencing the levels of metabolites and the overall metabolic flux. For instance, this compound has been shown to inhibit the activity of cytochrome P450 enzymes, leading to alterations in the metabolism of xenobiotics and endogenous compounds .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, accumulating in specific cellular compartments. Additionally, this compound can bind to plasma proteins, influencing its distribution and bioavailability in the body .
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity and function. This compound can be targeted to specific organelles, such as the mitochondria and nucleus, through post-translational modifications and targeting signals. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological activity .
Properties
IUPAC Name |
2-chloro-4,7-dimethyl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNS/c1-5-3-4-6(2)8-7(5)11-9(10)12-8/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJHKAKLKUEUSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40365963 | |
| Record name | 2-Chloro-4,7-dimethyl-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80945-84-2 | |
| Record name | 2-Chloro-4,7-dimethyl-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



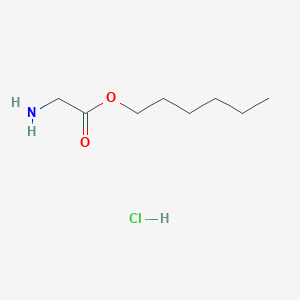

![4'-Methoxy[1,1'-biphenyl]-2-amine](/img/structure/B1586731.png)
